![molecular formula C23H16F3N3O3 B2520847 2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005134-51-9](/img/structure/B2520847.png)
2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
Scientific Research Applications
- Researchers have explored the use of this compound in constructing two-dimensional coordination polymers. For instance, a tetradentate ligand called 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPPE) was employed to create a coordination polymer. This material incorporates both valence tautomerism and luminescence .
- A highly luminescent entangled metal-organic framework (MOF) based on this compound has been designed. The MOF, denoted as [Zn2(bpdc)2(BPyTPE)], features the ligand BPyTPE (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene .
- Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)ethene exhibit a one-dimensional (1D) chain structure. In these complexes, the ligand L acts as a μ2-bridge linking two metal(II) centers .
Coordination Polymers and Luminescence
Metal-Organic Frameworks (MOFs)
One-Dimensional Coordination Chains
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-phenyl-3-pyridin-4-yl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-5-4-8-17(13-15)28-21(30)18-19(14-9-11-27-12-10-14)29(32-20(18)22(28)31)16-6-2-1-3-7-16/h1-13,18-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYTABGNJMOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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